molecular formula C8H7BrFNO2 B2685631 Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate CAS No. 2059938-53-1

Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate

Cat. No.: B2685631
CAS No.: 2059938-53-1
M. Wt: 248.051
InChI Key: JIXFAFALKVKISL-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate” is a chemical compound that is an important intermediate in organic synthesis . It has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of 2-Bromo-5-fluoro-6-methylpyridine . It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . Its synthesis from various methods have been reported .


Molecular Structure Analysis

The molecular formula of this compound is C7H5BrFNO2 . The InChI code is 1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 . The molecular weight is 234.02 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 234.02 . It is a solid at room temperature . The storage temperature is ambient .

Scientific Research Applications

Efficient Synthesis Techniques

A significant focus in research involving methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate lies in the development of efficient synthesis techniques for related compounds. For example, Hirokawa et al. (2000) detailed an efficient synthesis route for a carboxylic acid moiety that acts as a dopamine and serotonin receptors antagonist, highlighting the methodological advancements in synthesizing complex molecules for pharmaceutical applications (Hirokawa, Horikawa, & Kato, 2000). Similarly, Charbonnière, Weibel, and Ziessel (2001) described the synthesis of mono-, bis-, and tris-tridentate ligands starting from a structurally related bipyridine building block, underlining the versatility of such compounds in creating complex ligands for metal cation complexation (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalytic Applications

In the realm of green chemistry and sustainable processes, the electrocatalytic carboxylation of amino-bromopyridines with CO2 represents a novel application area. Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, yielding 6-aminonicotinic acid, showcasing the potential of using such compounds in carbon capture and utilization strategies (Feng, Huang, Liu, & Wang, 2010).

Antimicrobial Agents Development

The research also extends to the synthesis of fluoronaphthyridines with antibacterial properties. Bouzard et al. (1992) synthesized a series of substituted naphthyridine carboxylic acids, demonstrating the importance of the structural motifs present in this compound for developing new antibacterial agents (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).

Advanced Material Synthesis

In materials science, the synthesis of complex organic frameworks and ligands for metal complexation highlights another area of application. For instance, the creation of thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings, as detailed by Calhelha and Queiroz (2010), showcases the utility of such halogenated pyridines in synthesizing materials with potential electronic or photonic applications (Calhelha & Queiroz, 2010).

Safety and Hazards

This compound is considered hazardous. The safety information includes pictograms GHS07, signal word Warning, and hazard statements H315, H319, H335 . Precautionary statements include P261, P271, P280 .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of biologically active compounds for the treatment of various disorders

Mode of Action

It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties could influence the compound’s interaction with its targets.

Biochemical Pathways

Fluoropyridines are known to be involved in the synthesis of biologically active compounds . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The presence of fluorine in the compound could potentially enhance its bioavailability, as fluorine atoms are often incorporated into lead structures to improve physical, biological, and environmental properties .

Result of Action

Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the compound’s effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment.

Properties

IUPAC Name

methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXFAFALKVKISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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